2-Butoxy-5-fluorobenzaldehyde
Description
2-Butoxy-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluorine atom at the para position (C5) and a butoxy group (–OCH₂CH₂CH₂CH₃) at the ortho position (C2). This compound’s structure combines the electron-withdrawing effects of fluorine with the steric bulk and lipophilicity of the butoxy group, making it of interest in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-butoxy-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKESHXOGWVVWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butoxy-5-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-butoxybenzaldehyde with a fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as purification and quality control to meet the required standards for commercial use.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Butoxy-5-fluorobenzoic acid.
Reduction: 2-Butoxy-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-5-fluorobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butoxy-5-fluorobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The butoxy and fluorine substituents can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological or chemical activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzaldehyde Derivatives
Key Observations:
- Lipophilicity : The butoxy group in this compound significantly increases lipophilicity compared to smaller substituents like methoxy (–OCH₃) or chloro (–Cl). This property may enhance membrane permeability in bioactive molecules.
- Electronic Effects : Fluorine’s electronegativity stabilizes the aldehyde group via resonance and inductive effects. Chlorine (in 2-Chloro-5-fluorobenzaldehyde) introduces stronger inductive withdrawal, increasing electrophilicity at the aldehyde position.
- Steric Hindrance : The butoxy group’s bulk may hinder reactions at the ortho position, whereas hydroxy (in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) or methoxy groups offer less steric resistance.
Stability and Handling Considerations
- Hydrolytic Stability : The butoxy group’s ether linkage is hydrolytically stable under neutral conditions, unlike the hydroxy group in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, which may form hydrogen bonds or degrade under acidic/basic conditions.
- Thermal Stability : Methoxy and chloro analogs exhibit moderate thermal stability, while butoxy derivatives may decompose at elevated temperatures due to alkyl chain fragmentation.
Biological Activity
2-Butoxy-5-fluorobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13F O2
- Molecular Weight : 198.23 g/mol
- CAS Number : 394-73-0
The compound features a fluorine atom at the 5-position of the benzaldehyde ring and a butoxy group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluorobenzene with butyl bromide in the presence of a base to form the butoxy-substituted benzene, followed by oxidation to convert the alcohol to an aldehyde. Alternative methods may include using fluorinated precursors in various organic synthesis pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In one study, it demonstrated moderate activity against several bacterial strains, including Escherichia coli and Candida albicans. The compound's effectiveness is summarized in Table 1 below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| C. albicans | 40 µg/mL |
| Staphylococcus aureus | No significant activity |
This suggests that while it has some antimicrobial potential, its efficacy varies significantly among different pathogens .
Cytotoxicity and Antitumor Properties
Research has indicated that compounds similar to this compound possess cytotoxic properties against cancer cell lines. In vitro studies have shown that derivatives with halogen substitutions can enhance cytotoxicity, suggesting that the fluorine atom may play a role in increasing the compound's interaction with cellular targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating biochemical pathways.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial or cancer cells, leading to cell death.
- Fluorine Influence : The presence of the fluorine atom may enhance binding affinities to biological targets compared to non-fluorinated analogs.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal assessed various fluoro-substituted compounds for their antimicrobial properties. Among these, this compound showed promising results against C. albicans, indicating potential for further development as an antifungal agent . -
Cytotoxicity Assessment :
Another study focused on evaluating the cytotoxic effects of halogenated benzaldehydes on human cancer cell lines. The results indicated that compounds with fluorine substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, supporting further investigation into this compound as a potential lead compound for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
